1-(3-Amino-propyl)-homopiperidine Dihydrochloride
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Overview
Description
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is a derivative of azepane, a seven-membered heterocyclic amine, and is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a propylamine chain attached to an azepane ring, and its dihydrochloride form enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride typically involves the reaction of azepane with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-propyl)-homopiperidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The azepane ring and the propylamine chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-amine: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
3-(Morpholin-4-yl)propan-1-amine: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
3-(Pyrrolidin-1-yl)propan-1-amine: Features a five-membered pyrrolidine ring.
Uniqueness
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-(azepan-1-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSZZQJHMPGHDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640692 |
Source
|
Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118979-65-0 |
Source
|
Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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